molecular formula C9H12Cl3NO B012379 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride CAS No. 102879-17-4

2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride

Cat. No.: B012379
CAS No.: 102879-17-4
M. Wt: 256.6 g/mol
InChI Key: RINBBBVSUOHQSH-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride is a chemical compound with the empirical formula C9H12Cl3NO and a molecular weight of 256.56 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a dimethylamino group, and a phenol group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride typically involves the chlorination of 4-[(Dimethylamino)Methyl]Phenol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the phenol ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the chlorination step followed by purification through recrystallization or chromatography techniques to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dimethylamino group can interact with hydrophobic pockets, enhancing the binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity and potential for further chemical modifications .

Properties

IUPAC Name

2,6-dichloro-4-[(dimethylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-12(2)5-6-3-7(10)9(13)8(11)4-6;/h3-4,13H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINBBBVSUOHQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)Cl)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378999
Record name 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-17-4
Record name 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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